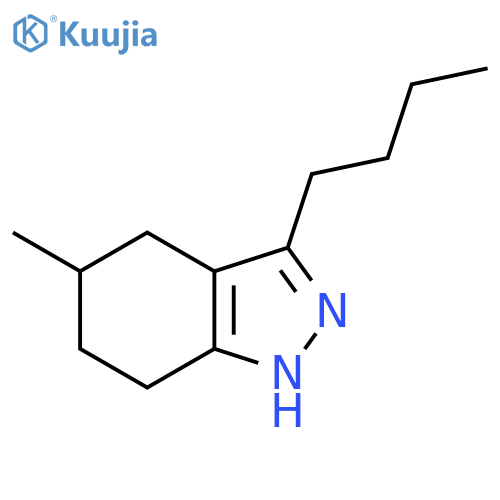

Cas no 2137776-89-5 (3-butyl-5-methyl-4,5,6,7-tetrahydro-2H-indazole)

2137776-89-5 structure

商品名:3-butyl-5-methyl-4,5,6,7-tetrahydro-2H-indazole

3-butyl-5-methyl-4,5,6,7-tetrahydro-2H-indazole 化学的及び物理的性質

名前と識別子

-

- 3-butyl-5-methyl-4,5,6,7-tetrahydro-2H-indazole

- 2137776-89-5

- EN300-784256

-

- インチ: 1S/C12H20N2/c1-3-4-5-11-10-8-9(2)6-7-12(10)14-13-11/h9H,3-8H2,1-2H3,(H,13,14)

- InChIKey: IIDOMVGWHOKCPJ-UHFFFAOYSA-N

- ほほえんだ: N1C2CCC(C)CC=2C(CCCC)=N1

計算された属性

- せいみつぶんしりょう: 192.162648646g/mol

- どういたいしつりょう: 192.162648646g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 181

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 28.7Ų

3-butyl-5-methyl-4,5,6,7-tetrahydro-2H-indazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-784256-1.0g |

3-butyl-5-methyl-4,5,6,7-tetrahydro-2H-indazole |

2137776-89-5 | 95% | 1.0g |

$1142.0 | 2024-05-22 | |

| Enamine | EN300-784256-0.05g |

3-butyl-5-methyl-4,5,6,7-tetrahydro-2H-indazole |

2137776-89-5 | 95% | 0.05g |

$959.0 | 2024-05-22 | |

| Enamine | EN300-784256-0.1g |

3-butyl-5-methyl-4,5,6,7-tetrahydro-2H-indazole |

2137776-89-5 | 95% | 0.1g |

$1005.0 | 2024-05-22 | |

| Enamine | EN300-784256-0.25g |

3-butyl-5-methyl-4,5,6,7-tetrahydro-2H-indazole |

2137776-89-5 | 95% | 0.25g |

$1051.0 | 2024-05-22 | |

| Enamine | EN300-784256-0.5g |

3-butyl-5-methyl-4,5,6,7-tetrahydro-2H-indazole |

2137776-89-5 | 95% | 0.5g |

$1097.0 | 2024-05-22 | |

| Enamine | EN300-784256-10.0g |

3-butyl-5-methyl-4,5,6,7-tetrahydro-2H-indazole |

2137776-89-5 | 95% | 10.0g |

$4914.0 | 2024-05-22 | |

| Enamine | EN300-784256-5.0g |

3-butyl-5-methyl-4,5,6,7-tetrahydro-2H-indazole |

2137776-89-5 | 95% | 5.0g |

$3313.0 | 2024-05-22 | |

| Enamine | EN300-784256-2.5g |

3-butyl-5-methyl-4,5,6,7-tetrahydro-2H-indazole |

2137776-89-5 | 95% | 2.5g |

$2240.0 | 2024-05-22 |

3-butyl-5-methyl-4,5,6,7-tetrahydro-2H-indazole 関連文献

-

P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733

-

4. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337

2137776-89-5 (3-butyl-5-methyl-4,5,6,7-tetrahydro-2H-indazole) 関連製品

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

- 2554-94-1(6-(Dimethylamino)hexanal)

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬